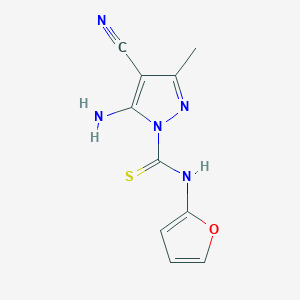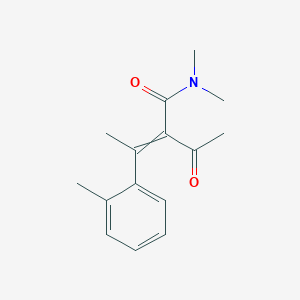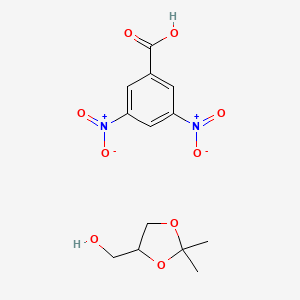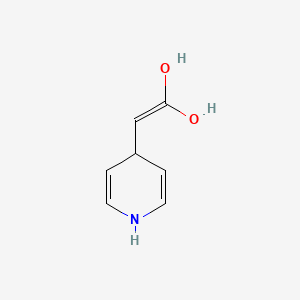![molecular formula C14H13NO3 B14206537 3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde CAS No. 917760-52-2](/img/structure/B14206537.png)
3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Nitrophenyl)bicyclo[221]hept-5-ene-2-carbaldehyde is an organic compound characterized by its unique bicyclic structure This compound is notable for its incorporation of a nitrophenyl group, which imparts distinct chemical properties and reactivity The bicyclo[22
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde typically involves a multi-step process starting from readily available precursors. One common approach is the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by functional group transformations to introduce the nitrophenyl and aldehyde groups. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: The aromatic nitro group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: 3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reduction: 3-(4-Aminophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
5-Norbornene-2-carboxaldehyde: Similar bicyclic structure but lacks the nitrophenyl group, resulting in different reactivity and applications.
3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: An oxidized derivative with a carboxylic acid group instead of an aldehyde.
3-(4-Aminophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde: A reduced derivative with an amine group instead of a nitro group.
Uniqueness
3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde is unique due to the combination of its rigid bicyclic structure and the presence of both nitrophenyl and aldehyde functional groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
特性
CAS番号 |
917760-52-2 |
|---|---|
分子式 |
C14H13NO3 |
分子量 |
243.26 g/mol |
IUPAC名 |
3-(4-nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C14H13NO3/c16-8-13-10-1-2-11(7-10)14(13)9-3-5-12(6-4-9)15(17)18/h1-6,8,10-11,13-14H,7H2 |
InChIキー |
YOKLCWQYGJDLHV-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC1C(C2C=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14206470.png)

![5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine](/img/structure/B14206473.png)

![2,2'-[1,4-Phenylenebis(oxy)]bis(5-aminobenzene-1-sulfonic acid)](/img/structure/B14206479.png)
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dithione](/img/structure/B14206487.png)

![1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene](/img/structure/B14206501.png)


![3-(Thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine](/img/structure/B14206526.png)

![[1,1'-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-difluorophenyl)-4'-pentyl-](/img/structure/B14206553.png)
